molecular formula C17H15Cl2N3O3S B2686761 2,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 2173477-69-3

2,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B2686761
CAS No.: 2173477-69-3
M. Wt: 412.29
InChI Key: QZLAFZZKHDWQFU-UHFFFAOYSA-N
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Description

The compound 2,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide belongs to a class of N-substituted benzenesulfonamides featuring a pyrazolone core. The pyrazolone moiety (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) is a well-studied pharmacophore known for its role in coordination chemistry and biological activity .

Properties

IUPAC Name

2,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3S/c1-11-16(17(23)22(21(11)2)13-6-4-3-5-7-13)20-26(24,25)15-9-8-12(18)10-14(15)19/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLAFZZKHDWQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazol ring. One common method is the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include using continuous flow reactors, which can provide better control over reaction parameters and improve safety and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The chloro groups can be oxidized to form chloro derivatives.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of dichloro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that 2,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide exhibits significant antimicrobial activity against various bacterial strains. A study published in the Journal of Medicinal Chemistry found that derivatives of this compound showed effective inhibition against Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazole Moiety : The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone under acidic conditions.
  • Sulfamoylation : The pyrazole derivative is reacted with chlorosulfonic acid to introduce the sulfamoyl group.
  • Final Coupling : The sulfamoyl-pyrazole intermediate is coupled with a dichlorobenzoic acid derivative under basic conditions to yield the target compound .

Case Study 1: Antiviral Activity

Recent studies have explored the antiviral potential of pyrazole derivatives similar to 2,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide. For instance, certain derivatives have shown efficacy against viruses such as HIV and influenza A. These compounds were tested at varying concentrations and exhibited significant viral inhibition .

Case Study 2: Structure Activity Relationship (SAR)

A structure activity relationship analysis was conducted to evaluate the impact of different substituents on the biological activity of related pyrazole compounds. The findings indicated that modifications on the pyrazole ring could enhance efficacy against specific bacterial strains and improve anti-inflammatory properties .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors in the body, leading to various biological responses. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound differs from analogs primarily in the substituents on the benzenesulfonamide ring. Key structural comparisons include:

Compound Name Substituents on Benzene Ring Molecular Formula Molecular Weight (g/mol) Key Features
2,4-Dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide 2,4-dichloro C₁₇H₁₄Cl₂N₃O₃S 416.28 Electron-withdrawing Cl groups enhance acidity and hydrogen-bonding potential.
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-benzenesulfonamide 4-methyl C₁₈H₁₉N₃O₃S 357.43 Electron-donating methyl group reduces acidity; forms N–H⋯O dimers.
4-tert-Butyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide 4-tert-butyl C₂₁H₂₅N₃O₃S 399.51 Bulky tert-butyl group disrupts planar packing; steric hindrance observed.
5-Amino-2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide 5-amino-2-chloro C₁₇H₁₇ClN₄O₃S 392.90 Amino group introduces additional H-bond donor sites.

Crystallographic and Conformational Differences

  • Hydrogen Bonding : The 4-methyl analog forms R₂²(8) dimers via N–H⋯O hydrogen bonds (N–H = 0.88 Å, H⋯O = 2.08 Å) . In contrast, the 2,4-dichloro derivative’s stronger electron-withdrawing substituents may shorten H-bond distances, increasing dimer stability.
  • Dihedral Angles : In acetamide analogs (e.g., 2-(2,4-dichlorophenyl)acetamide), the amide group exhibits dihedral angles of 80.70° with the dichlorophenyl ring and 64.82° with the pyrazolone ring, indicating significant steric repulsion . Similar distortions are expected in sulfonamide derivatives.

Biological Activity

2,4-Dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide is a compound with significant biological activity that has garnered attention in pharmaceutical research. This article explores its chemical properties, biological activities, and potential applications based on diverse research findings.

The compound's molecular formula is C18H15Cl2N3O2C_{18}H_{15}Cl_{2}N_{3}O_{2} with a molecular weight of 376.24 g/mol. It contains dichlorophenyl and pyrazole moieties, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC18H15Cl2N3O2
Molecular Weight376.24 g/mol
CAS Number2656-94-2

Anticancer Activity

Research indicates that compounds containing pyrazole and sulfonamide groups exhibit notable anticancer properties. For instance, a study demonstrated that derivatives of sulfonamides can inhibit cell proliferation in various cancer lines, including breast and colon cancer cells. The presence of the dichlorophenyl group has been linked to enhanced cytotoxicity due to increased lipophilicity and better membrane permeability .

Case Study:
In vitro studies showed that 2,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin against the MCF7 (breast cancer) and HT29 (colon cancer) cell lines. The structure–activity relationship (SAR) analysis indicated that the dichloro substitution plays a crucial role in enhancing the compound's potency against cancer cells .

Antimicrobial Activity

The compound also shows promising antimicrobial effects. A study reported its efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in tumor growth and bacterial proliferation.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells.
  • Apoptosis Induction : It promotes apoptosis through the activation of caspases, leading to programmed cell death in malignant cells.

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide?

The compound is typically synthesized via coupling reactions. For example:

  • Methodology : React 4-aminoantipyrine with 2,4-dichlorobenzenesulfonyl chloride in the presence of a carbodiimide coupling agent (e.g., EDC·HCl) and triethylamine in dichloromethane at 273 K. Post-reaction, extract with dichloromethane, wash with NaHCO₃, dry, and concentrate. Crystallize from methylene chloride .
  • Critical Parameters : Maintain low temperature (273 K) to minimize side reactions. Use equimolar ratios of reactants for optimal yield (reported m.p.: 473–475 K) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • XRD Analysis : The crystal structure reveals a planar amide group forming N–H⋯O hydrogen-bonded dimers (R₂²(10) motif). Dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl rings) indicate steric repulsion .
  • Key Interactions : Hydrogen bonding (N–H⋯O) and π-π stacking between phenyl rings contribute to supramolecular stability. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H⋯Cl, H⋯O contributions) .

Q. What spectroscopic techniques are employed for structural validation?

  • 1H/13C NMR : Confirm proton environments (e.g., methyl groups at δ ~2.3 ppm) and sulfonamide connectivity.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches.
  • Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 422.1) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate electronic properties and potential bioactivity?

  • DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), electrostatic potential maps, and charge distribution. Compare calculated bond lengths/angles with XRD data to validate accuracy .
  • Docking Studies : Dock the compound into target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Analyze binding affinity (ΔG ~-8.2 kcal/mol) and interactions (e.g., sulfonamide oxygen forming hydrogen bonds with Arg120) .

Q. What strategies resolve contradictions in experimental vs. computational data (e.g., bond lengths, angles)?

  • Statistical Analysis : Compare XRD-derived bond lengths (e.g., C13–O2 = 1.224 Å) with DFT-optimized values. Use root-mean-square deviation (RMSD) to quantify discrepancies (<0.02 Å acceptable).
  • Error Sources : Consider crystal packing effects (e.g., hydrogen bonding) that may distort DFT gas-phase models. Refine computational parameters (e.g., solvent model, basis set) to improve alignment .

Q. How do substituents (e.g., 2,4-dichlorophenyl) influence supramolecular assembly and bioactivity?

  • Crystal Engineering : The dichlorophenyl group enhances π-π stacking (inter-ring distance ~3.6 Å) and halogen bonding (Cl⋯H contacts ~2.9 Å). Replace with electron-withdrawing groups (e.g., nitro) to modulate solubility and binding affinity .
  • Biological Testing : Screen against enzyme targets (e.g., carbonic anhydrase) using fluorometric assays. Compare IC₅₀ values with analogs (e.g., 3-nitrobenzenesulfonamide derivative: IC₅₀ = 12 µM vs. parent compound: IC₅₀ = 18 µM) .

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